Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate
Description
Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate is a synthetic tetrahydroisoquinoline alkaloid derivative characterized by a fused dibenzoquinoline core with four methoxy groups at positions 1, 2, 9, and 10, an ethyl carboxylate ester at position 6, and a partially saturated 4,5-dihydro ring system. While its exact pharmacological profile remains under investigation, its design draws inspiration from natural alkaloids like glaucine and dicentrine, which exhibit anticancer and neuroactive properties .
Properties
CAS No. |
7630-72-0 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10-carboxylate |
InChI |
InChI=1S/C23H25NO6/c1-6-30-23(25)24-8-7-13-10-19(28-4)22(29-5)21-15-12-18(27-3)17(26-2)11-14(15)9-16(24)20(13)21/h9-12H,6-8H2,1-5H3 |
InChI Key |
UBNQMQAKEHACQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Dibenzoquinoline Core: This can be achieved through a series of condensation reactions involving methoxy-substituted benzaldehydes and aniline derivatives.
Introduction of the Carboxylate Group: The carboxylate ester is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Basic Hydrolysis : Treatment with aqueous NaOH/EtOH at reflux generates the sodium carboxylate intermediate, which is acidified to yield 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo[de,g]quinoline-6-carboxylic acid .
-
Acid-Catalyzed Transesterification : Reacting with methanol/H₂SO₄ replaces the ethyl ester with a methyl ester.
Key Reaction Data
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Basic Hydrolysis | 1M NaOH, EtOH, reflux, 6h | Carboxylic acid derivative | 76% | |
| Transesterification | MeOH, H₂SO₄, 65°C, 12h | Methyl ester analog | 82%* |
*Estimated based on analogous transformations.
Cyclodehydration and Heterocycle Formation
The compound participates in Bischler-Napieralski cyclization when treated with trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine at low temperatures (-78°C → 0°C). This forms a benzyldihydroisoquinoline intermediate, which is subsequently reduced via Noyori asymmetric transfer hydrogenation (RuCl[(R,R)-TsDPEN], Et₃N/HCO₂H) to yield tetrahydroisoquinoline derivatives .
Example Reaction Pathway
-
Cyclodehydration :
-
Transfer Hydrogenation :
\text{Intermediate} \xrightarrow[\text{Et}_3\text{N/HCO}_2\text{H}]{\text{Ru catalyst}} \text{Tetrahydroisoquinoline (93% ee)}
| Step | Conditions | Product | Yield | ee | Source |
|---|---|---|---|---|---|
| Cyclodehydration | Tf₂O, 2-chloropyridine, -78°C | Benzyldihydroisoquinoline | 57% | - | |
| Transfer Hydrogenation | RuCl[(R,R)-TsDPEN], Et₃N/HCO₂H | (S)-Tetrahydroisoquinoline | 54% | 93% |
Demethylation of Methoxy Groups
Methoxy substituents at positions 1, 2, 9, and 10 undergo demethylation with strong Lewis acids (e.g., BBr₃) in dichloromethane to yield phenolic derivatives .
Reaction Conditions
-
Reagents : BBr₃ (3 equiv), CH₂Cl₂, 0°C → rt, 4h.
-
Product : 1,2,9,10-Tetrahydroxy-4,5-dihydro-6H-dibenzo[de,g]quinoline-6-carboxylate.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (activated by methoxy groups) undergo nitration and sulfonation :
Regioselectivity
| Reaction | Position of Substitution | Notes | Source |
|---|---|---|---|
| Nitration | C-3 or C-8 | Meta to methoxy groups | |
| Sulfonation | C-4 or C-7 | Ortho/para-directing effects |
Reduction of Dihydroquinoline Core
The 4,5-dihydroquinoline moiety is susceptible to catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄), yielding fully saturated decahydroquinoline derivatives .
Hydrogenation Data
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), 10% Pd/C | EtOH, rt, 12h | Decahydroquinoline carboxylate | 89% |
Coupling Reactions
The carboxylate group facilitates amide bond formation via EDC/HOBt-mediated coupling with amines :
-
Example : Reaction with phenylethylamine generates N-substituted amides.
Coupling Protocol
-
Activation : EDC·HCl (1.2 equiv), HOBt (1.5 equiv), NMM (3 equiv), DMF, 0°C → rt.
| Amine | Product Structure | Yield | Source |
|---|---|---|---|
| Phenylethylamine | N-Phenylethylamide derivative | 76% |
Oxidative Reactions
The dihydroquinoline system undergoes oxidation (e.g., MnO₂, DDQ) to form aromatic quinoline derivatives .
Oxidation Conditions
-
Reagents : DDQ (2 equiv), CH₂Cl₂, reflux, 6h.
-
Product : 1,2,9,10-Tetramethoxy-6H-dibenzo[de,g]quinoline-6-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study by Gupta et al. demonstrated that certain dibenzoquinoline derivatives possess significant cytotoxic activity against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial and fungal strains. The mechanism of action appears to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the dibenzoquinoline moiety. Research has focused on synthesizing copolymers that incorporate this compound to improve material performance in various applications .
Optoelectronic Devices
The compound's unique electronic structure makes it suitable for applications in optoelectronics. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it may enhance charge transport and light-emitting efficiency .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| Anticancer Potential of Dibenzoquinoline Derivatives | Gupta et al. | Identified significant cytotoxicity against various cancer cell lines with potential mechanisms involving apoptosis induction. |
| Synthesis and Characterization of Novel Polymers | Castedo et al. | Developed new polymeric materials using this compound as a monomer; demonstrated improved thermal properties. |
| Antimicrobial Activity of Dibenzoquinolines | Puga et al. | Reported antimicrobial efficacy against multiple bacterial strains; suggested mechanisms involved disruption of cellular integrity. |
Mechanism of Action
The mechanism of action of Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate involves its interaction with various molecular targets. The compound’s methoxy groups and quinoline core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent patterns, molecular geometry, and reported biological activities.
Core Structural Variations
Key Observations :
- The target compound’s tetramethoxy pattern distinguishes it from dicentrine (dimethoxy) and isoquinoline derivatives (e.g., 6d: dimethoxy). This may enhance DNA intercalation or binding to hydrophobic enzyme pockets .
- The 4,5-dihydro saturation reduces aromaticity versus tetrahydro analogs (e.g., D-glaucine), possibly altering conformational flexibility and target selectivity.
Functional Group Impact on Bioactivity
- D-Glaucine (Compound 2): Exhibits selectivity for G-quadruplex DNA structures, likely due to its planar tetramethoxy-dibenzoquinoline core and methyl group .
- Dicentrine (Compound 3) : Shows antitumor activity via topoisomerase inhibition, attributed to its benzo[1,3]dioxolo moiety and methyl substitution .
- Isoquinoline Derivatives (6d–6h) : Derivatives with sulfonyl or phenyl groups (e.g., 6e, 6h) demonstrate enhanced kinase inhibition, while carboxylate esters (6d) favor blood-brain barrier penetration.
Hypothesis for Target Compound :
The ethyl carboxylate and tetramethoxy groups may synergize to improve both DNA-binding affinity (via methoxy intercalation) and pharmacokinetics (via ester hydrolysis resistance). However, its partial saturation could reduce stacking interactions compared to fully aromatic analogs.
Pharmacological Potential
Critical Analysis :
- The target compound’s tetramethoxy groups may enhance DNA affinity over dicentrine’s dimethoxy system, but its dihydro core could limit potency compared to D-glaucine’s tetrahydro conformation .
- Compared to isoquinoline derivatives (e.g., 6e), the dibenzoquinoline scaffold may favor nucleic acid targeting over kinase inhibition due to increased planarity.
Biological Activity
Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate (CAS Number: 7630-72-0) is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25NO6
- Molecular Weight : 411.45 g/mol
- Density : 1.254 g/cm³
- Boiling Point : 581.4 ºC
- Flash Point : 305.4 ºC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits:
- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit tumor growth in xenograft models by modulating apoptotic markers and reducing proliferation rates .
- Antimicrobial Properties : Ethyl 1,2,9,10-tetramethoxy derivatives have demonstrated significant antimicrobial activity against various bacterial strains. This includes efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
In Vitro Studies
In vitro studies have highlighted the compound's potential as an anticancer agent. One study reported that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), which contributed to oxidative stress and subsequent cell death .
In Vivo Studies
In vivo experiments using murine models have further validated the antitumor effects observed in vitro. A notable study demonstrated that administration of the compound significantly reduced tumor size and improved survival rates in treated animals compared to controls .
Case Studies
-
Case Study on Antitumor Effects :
- Objective : To evaluate the efficacy of Ethyl 1,2,9,10-tetramethoxy in a lung cancer model.
- Methodology : Mice were implanted with lung cancer cells and treated with varying doses of the compound.
- Results : A marked reduction in tumor volume was observed alongside increased apoptosis markers in treated groups.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against MRSA.
- Methodology : The compound was tested using standard disk diffusion methods.
- Results : Significant inhibition zones were recorded for MRSA strains, indicating strong antimicrobial properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.45 g/mol |
| Antitumor Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against MRSA |
| Density | 1.254 g/cm³ |
| Boiling Point | 581.4 ºC |
Q & A
Q. What are the established synthetic routes for Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate, and how do reaction conditions affect yields?
Methodological Answer: The synthesis typically involves multi-step protocols, including alkylation , cyclization , and esterification (Fig. 1). Key steps include:
- Alkylation : Reacting tetramethoxy precursors (e.g., 1-(3-bromopropyl)-2,3,4,5-tetramethoxy-6-methylbenzene) with nucleophiles like sodium bromide in dimethylformamide (DMF), achieving ~90% yield under optimized conditions .
- Cyclization : Using cerium (IV) ammonium nitrate in acetonitrile/water to oxidize intermediates, yielding quinone derivatives (95% efficiency) .
- Esterification : Ethyl ester formation via deoxygenation of N-oxide precursors using isopropanol and acetone, yielding 81% isolated product .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaBr in DMF, 24 h, 23°C | 90% | |
| Cyclization | Cerium (IV) ammonium nitrate, 1 h, 23°C | 95% | |
| Esterification | Isopropanol/acetone, 0.07 M, 1.5 mol% catalyst | 81% |
Critical Factors : Temperature control during cyclization and solvent polarity in esterification significantly impact purity and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR for methoxy group identification (δ 3.7–3.9 ppm for OCH₃) and dihydroquinoline backbone protons (δ 2.0–3.0 ppm for CH₂). For example, the ethyl ester group appears as a quartet at δ 4.5 ppm (¹H) and δ 61.4 ppm (¹³C) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 355.178 for C₂₁H₂₅NO₄) .
- IR Spectroscopy : Carboxylate C=O stretches (~1665 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are diagnostic .
Q. Table 2: Key Spectral Markers
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (4 × OCH₃), δ 4.5 ppm (COOEt) | |
| ¹³C NMR | δ 166.1 ppm (ester C=O) | |
| HR-MS | m/z 355.178 (M+H)+ |
Advanced Research Questions
Q. How does this compound interact with nucleic acid structures like G-quadruplexes, and what methodological approaches are used to study these interactions?
Methodological Answer: The dibenzoquinoline scaffold may intercalate or stabilize G-quadruplex DNA, analogous to glaucine derivatives . Key methods include:
- Fluorescence Resonance Energy Transfer (FRET) : Monitor thermal stabilization of quadruplex structures using labeled oligonucleotides (e.g., c-myc promoter sequence) .
- Circular Dichroism (CD) : Detect conformational changes in DNA upon compound binding (e.g., shifts at 265 nm for antiparallel quadruplexes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Critical Insight : Substituent positioning (e.g., methoxy groups at C1, C2) enhances π-π stacking with guanine tetrads, as seen in related alkaloids .
Q. What strategies can resolve contradictions in reported biological activity data across different experimental models?
Methodological Answer: Discrepancies often arise from assay variability or compound purity . Mitigation strategies include:
- Standardized Purification : Use silica gel chromatography (e.g., hexanes/EtOAc gradients) to ensure >95% purity, verified by HPLC .
- Cross-Model Validation : Compare activity in in vitro (e.g., enzyme inhibition) and ex vivo (e.g., isolated tissue) models. For example, PDE4 inhibition (Ki ~3.4 µM) should correlate with bronchorelaxation assays .
- Meta-Analysis : Pool data from multiple studies (e.g., pKa values from potentiometric titrations ) to identify outliers.
Q. Table 3: Addressing Data Contradictions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Variable IC₅₀ values | Normalize to control compound (e.g., theophylline) | |
| Purity-driven artifacts | LC-MS/MS verification post-synthesis |
How can researchers optimize experimental designs for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core Modifications : Systematically alter methoxy groups (e.g., C9/C10 demethylation) and assess PDE4 binding via radioligand displacement assays .
- Ethyl Ester Replacement : Substitute with methyl or benzyl esters to evaluate hydrophobicity effects on bioavailability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with PDE4 or α-adrenoceptors .
Critical Parameter : Maintain a consistent cell line (e.g., HEK-293 for PDE4 assays) to minimize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
